2-Methyl-6-(1-piperidinyl)benzonitrile
Description
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-methyl-6-piperidin-1-ylbenzonitrile |
InChI |
InChI=1S/C13H16N2/c1-11-6-5-7-13(12(11)10-14)15-8-3-2-4-9-15/h5-7H,2-4,8-9H2,1H3 |
InChI Key |
VLOSMMYKJUSPOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCCC2)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Methyl 6 1 Piperidinyl Benzonitrile and Analogous Systems
Direct Synthesis Approaches to Benzonitrile-Piperidine Hybrid Architectures
Direct approaches to complex molecules like 2-Methyl-6-(1-piperidinyl)benzonitrile are highly sought after for their efficiency and atom economy. These methods often involve the simultaneous formation of multiple bonds or the sequential, regioselective functionalization of a common aromatic precursor.
Multicomponent Reaction Protocols for the Formation of Substituted Benzonitriles and Piperidines
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecular scaffolds from three or more starting materials in a single synthetic operation. While a one-pot synthesis of this compound via an MCR is not explicitly reported, the principles of MCRs can be applied to construct closely related piperidine (B6355638) and benzonitrile (B105546) systems.
For instance, a pseudo five-component reaction has been utilized for the synthesis of substituted piperidines from aromatic aldehydes, anilines, and alkyl acetoacetates. These reactions proceed under reflux conditions in ethanol (B145695) to afford the desired piperidine derivatives in good yields. The versatility of such MCRs suggests that with appropriate selection of starting materials, a benzonitrile-containing aldehyde or aniline (B41778) could potentially be incorporated to generate analogous structures.
Another relevant MCR strategy involves the synthesis of complex piperidine scaffolds through a sequence of five reactions. This approach highlights the potential to introduce a variety of functional groups and substituents, which could be adapted for the inclusion of a methyl and cyano group on an aromatic ring.
The following table summarizes representative examples of multicomponent reactions for the synthesis of substituted piperidines, illustrating the scope and potential for adaptation.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Product Type | Yield (%) |
| Aromatic Aldehyde | Aniline | Alkyl Acetoacetate | Substituted Piperidine | High |
| Aldehyde | Amine | Alkyne + CO2 | Trisubstituted 1,3-oxazolidin-2-one | Quantitative |
| Isocyanoacetate | Aldehyde | Amine | Trisubstituted oxazoles | Up to 96% |
This table presents generalized data from multicomponent reactions leading to heterocyclic compounds, illustrating the potential for synthesizing complex structures.
Regioselective Functionalization Strategies for Aryl and Heterocyclic Moieties
The construction of this compound necessitates the precise installation of three different substituents on the benzene (B151609) ring. Regioselective functionalization strategies are therefore critical. Starting from a simpler, commercially available precursor like o-tolunitrile (B42240) (2-methylbenzonitrile), the challenge lies in the selective introduction of the piperidine group at the C6 position.
One approach involves the directed C-H amination of arenes. Recent advancements have demonstrated that attractive noncovalent interactions can guide radical cations to the ortho position of an existing functional group. nih.govbohrium.com For example, a sulfamate-protected aniline can direct amination to the ortho position. nih.govbohrium.com While this is demonstrated for the synthesis of ortho-phenylenediamines, the principle of using a directing group to control the regioselectivity of C-H amination could be adapted. A hypothetical route could involve the installation of a directing group on o-tolunitrile that facilitates amination at the C6 position, followed by reaction with piperidine.
Alternatively, regioselective C-H cyanation offers a pathway to introduce the nitrile group onto a pre-functionalized aromatic ring. Rhodium-catalyzed directed C-H cyanation using N-cyano-N-phenyl-p-toluenesulfonamide is a practical method for synthesizing aromatic nitriles. nih.gov A plausible strategy could start with N-(o-tolyl)piperidine, where the piperidinyl group directs the cyanation to the ortho position.
The following table provides examples of regioselective functionalization reactions on aromatic systems.
| Substrate | Reagent | Product | Regioselectivity |
| Sulfamate-protected aniline | N-centered radical precursor | ortho-Phenylenediamine | Ortho |
| Arene with directing group | N-Cyano-N-phenyl-p-toluenesulfonamide | Aromatic nitrile | Ortho to directing group |
| Alkoxyl arene | Trifluoroacetic acid (electrochemistry) | ortho-Amino alkoxyl arene | Ortho |
This table showcases different methods for achieving regioselective functionalization on aromatic rings, which are pertinent to the synthesis of the target compound.
Strategies for the Construction of the Piperidine Moiety
An alternative synthetic paradigm focuses on the formation of the piperidine ring as a key step. This can be achieved through various intramolecular cyclization reactions, which are often highly efficient and stereoselective.
Intramolecular Cyclization Reactions in Piperidine Ring Formation
The formation of a six-membered piperidine ring via intramolecular cyclization is a well-established and powerful strategy. This approach typically involves a linear precursor containing a nitrogen nucleophile and a reactive electrophilic center or a radical acceptor.
Radical cyclizations offer a mild and efficient method for the construction of N-heterocycles. These reactions proceed via the generation of a radical species that then undergoes an intramolecular addition to an unsaturated moiety, such as an alkene or alkyne.
A common strategy involves the generation of an aminyl radical from a precursor such as an N-chloroamine or an N-alkenylsulfonamide. For example, the combination of photoredox, cobaloxime, and amine catalysis can mediate the radical cyclization of aldehydes with pendant alkenes to furnish a variety of 5-, 6-, and 7-membered ring products. organic-chemistry.org A hypothetical precursor for the piperidine moiety of the target compound could be an appropriately substituted N-pentenylamine, which upon radical initiation, would cyclize to form a substituted piperidine.
The regioselectivity of these cyclizations is generally governed by Baldwin's rules, with 6-endo cyclizations being less common but achievable under specific conditions. The use of photoredox catalysis has significantly expanded the scope of these reactions, allowing them to be performed under mild conditions with high functional group tolerance. nih.gov
| Radical Precursor | Initiator/Catalyst | Product | Key Features |
| Aldehyde with pendant alkene | Photoredox/Cobaloxime/Amine catalysis | 6-membered N-heterocycle | Mild conditions, extrusion of H2 |
| Linear aryl halide | Organic photoredox catalyst | Spirocyclic piperidine | Regioselective cyclization |
| N-alkenylsulfonamide | tert-Butyl hypoiodite | N-sulfonylpiperidine | Versatile for various N-heterocycles |
This table provides examples of radical-mediated cyclizations for the synthesis of piperidine and related N-heterocycles.
Reductive hydroamination/cyclization cascades represent another elegant approach to piperidine synthesis. These reactions typically involve the intramolecular addition of an amine to an alkyne or alkene, followed by the reduction of the resulting imine or enamine intermediate.
A metal-free, Lewis acid-mediated 6-endo-dig reductive hydroamination cascade of enynyl amines has been developed for the stereoselective synthesis of piperidines. organic-chemistry.orgnih.gov This method utilizes TMSOTf as a catalyst and triethylsilane as the reductant, proceeding under mild conditions to yield fully saturated heterocycles with high diastereoselectivity. organic-chemistry.orgnih.gov The reaction proceeds via the formation of an iminium ion, which is then reduced. nih.gov
This strategy is particularly powerful for the synthesis of substituted piperidines, as the substitution pattern of the final product can be controlled by the structure of the linear enynyl amine precursor. For the synthesis of a piperidine ring that could be incorporated into the target molecule, a precursor containing a terminal alkyne and a suitably placed amino group would be required.
| Substrate | Catalyst/Reagent | Product | Key Features |
| Enynyl amine | TMSOTf, Et3SiH | 2,6-disubstituted piperidine | Metal-free, high diastereoselectivity |
| Alkyne with pendant amine | Acid | Piperidine (via iminium ion) | Acid-mediated cyclization |
| Protected alkenylamines | Brønsted acid (e.g., triflic acid) | Substituted piperidine | Catalytic cyclization |
This table summarizes examples of reductive hydroamination/cyclization cascades for the synthesis of piperidines.
Carbenium Ion-Induced Cyclizations
Carbocation-mediated cyclization reactions offer a powerful tool for the formation of cyclic systems, including six-membered nitrogen heterocycles. These reactions typically involve the generation of a carbocationic intermediate that is subsequently trapped by a tethered nucleophile, such as an amine or its derivative, to forge the heterocyclic ring. The regioselectivity of these cyclizations, particularly the competition between 5-exo and 6-endo pathways, is a critical aspect. Computational studies have shown that the strain associated with achieving bridged, carbonium ion-like transition state geometries can be a determining factor in favor of 6-endo cyclization, leading to the formation of piperidine rings. nih.gov
In the context of synthesizing piperidine-containing structures, a strategy involving the cyclization of 5-aminoalkenes or related substrates can be envisioned. For instance, the transition metal-promoted cyclization of 1,5-hexadienes often yields products derived from a 6-endo cyclization pathway. nih.gov While direct application to the synthesis of an N-aryl piperidine is not straightforward, this principle can be adapted. For example, an appropriately substituted δ,ε-unsaturated amine could undergo an acid-catalyzed or metal-promoted cyclization to furnish a piperidine ring. The generation of the requisite carbenium ion can be achieved through various methods, including the protonation of an alkene or the activation of an alcohol or other leaving group.
Organoselenium-induced cyclization of γ,δ-alkenimines provides another pathway to piperidine derivatives. rsc.org In this approach, an electrophilic selenium species initiates the cyclization, leading to a cyclic iminium salt which can then be reduced to the corresponding piperidine. rsc.org
Oxidative Amination Approaches for Substituted Piperidines
Oxidative amination has emerged as a valuable strategy for the formation of C-N bonds and the construction of nitrogen-containing heterocycles. These methods often involve the use of a hypervalent iodine reagent or a metal catalyst to facilitate the direct coupling of an amine with a C-H bond or a C=C double bond.
One notable application is the oxidative ring expansion of cyclopentenone derivatives to pyridones. This process can involve an in situ silyl (B83357) enol ether formation, followed by the introduction of a nitrogen atom mediated by a hypervalent iodine reagent and subsequent aromatization. acs.org While this leads to an aromatic pyridone, subsequent reduction would be necessary to obtain the piperidine scaffold.
More directly, oxidative nucleophilic aromatic amination can be used to couple amines with nitrobenzenes. amanote.com This approach, however, is generally more applicable to electron-deficient aromatic systems. A photoredox-catalyzed α-amino C–H arylation of piperidine derivatives with electron-deficient cyano(hetero)arenes has also been reported. nih.gov This method allows for the direct functionalization of a pre-existing piperidine ring at the α-position.
Catalytic Hydrogenation and Reductive Amination Strategies for Piperidine Scaffolds
Catalytic hydrogenation of pyridine (B92270) derivatives is one of the most direct and atom-economical methods for the synthesis of piperidines. A variety of heterogeneous and homogeneous catalysts have been developed for this transformation. Bimetallic nanoparticles, for instance, have shown high activity and selectivity in the hydrogenation of pyridine to piperidine under mild conditions. researchgate.net Supported noble metal catalysts, such as ruthenium on carbon (Ru/C), have also demonstrated excellent performance, achieving complete conversion of pyridine to piperidine with high selectivity. cjcatal.com
The hydrogenation of substituted pyridines can be influenced by the nature and position of the substituents. For 2,6-disubstituted pyridines, metal-free catalytic hydrogenation using borane (B79455) catalysts can afford piperidines with high cis-stereoselectivity. acs.org Mechanistic studies on the hydrogenation of 2,6-substituted pyridines have provided insights into the reaction pathway, which involves a series of proton and hydride transfers. rsc.org
Reductive amination is another powerful and versatile method for constructing the piperidine ring and for N-arylation of piperidines. This can be achieved through a one-pot reaction where an oxidative ring cleavage of an unsaturated cyclic compound is followed by a ring-closing double reductive amination with a primary amine. researchgate.net A rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts has been developed to access N-(hetero)aryl piperidines. nih.govacs.orgacs.org This process proceeds via a reductive transamination, where a dihydropyridine (B1217469) intermediate is formed and subsequently undergoes hydrolysis and reductive amination with an exogenous amine. nih.govacs.orgacs.org
| Catalyst | Substrate | Product | Conditions | Yield (%) | Reference |
| Bimetallic Pd-Ag/Al2O3 | Pyridine | Piperidine | 60°C, 70 atm H2 | 99 | researchgate.net |
| 5% Ru/C | Pyridine | Piperidine | 100°C, 3.0 MPa H2 | 100 | cjcatal.com |
| C6F5(CH2)2B(C6F5)2 | 2-Phenyl-6-methylpyridine | cis-2-Phenyl-6-methylpiperidine | H2 | High | rsc.org |
| [Rh(Cp*)Cl2]2 | 2-Arylpyridinium salt | N-Aryl-2-arylpiperidine | HCOOH, H2O, ArNH2 | Good | nih.govacs.org |
One-Pot Synthetic Routes for Highly Substituted Piperidine Analogs
One-pot multicomponent reactions (MCRs) have gained significant attention in organic synthesis due to their efficiency in rapidly building molecular complexity from simple starting materials. Several one-pot methods have been developed for the synthesis of highly substituted piperidine derivatives.
For instance, a facile tandem protocol has been established to construct piperidines from halogenated amides. nih.gov This method integrates amide activation, reduction of nitrilium ions, and intramolecular nucleophilic substitution in a single pot under mild, metal-free conditions. nih.gov Another approach involves the alkylation or acylation of ortho-tosylaminophenyl-substituted para-quinone methides, followed by an intramolecular 1,6-conjugate addition and oxidation sequence to afford various nitrogen-containing heterocycles. nih.gov
Strategies for the Construction and Functionalization of the Benzonitrile Moiety
The benzonitrile unit is a key functional group in many pharmaceuticals and agrochemicals. Its synthesis can be approached either by constructing the aromatic ring with the nitrile group already in place or by introducing the nitrile group onto a pre-existing aromatic scaffold.
Conversion Methodologies from Pyridine to Benzonitrile
A novel and intriguing strategy for the synthesis of benzonitriles involves the skeletal editing of pyridines. This approach is particularly useful as it allows for the transformation of a readily available heterocyclic core into a functionalized benzene ring. One such method involves a three-step protocol starting with the N-oxidation of a pyridine. This is followed by a photochemical deconstruction in the presence of an amine to generate a nitrile-containing butadiene intermediate. This intermediate can then undergo a formal Diels-Alder cycloaddition with an alkyne or alkene to construct the benzonitrile ring. This methodology provides a retrosynthetic pathway for preparing benzonitriles from pyridine-based starting materials.
Introduction of the Nitrile Group via Cross-Coupling and Other Methodologies
The introduction of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. A variety of methods, particularly transition metal-catalyzed cross-coupling reactions, have been developed for this purpose. The cyanation of aromatic halides is a widely used approach, with various palladium, nickel, and copper catalyst systems being employed. acs.org Non-toxic cyanide sources, such as potassium ferrocyanide, are often preferred for these reactions.
Direct C-H cyanation of arenes offers a more atom-economical alternative to the use of pre-functionalized aromatic halides. Organic photoredox catalysis has enabled the direct cyanation of a range of arenes under mild conditions. nih.gov Another approach involves a cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) of alkoxy arenes, which is selective for carbon-oxygen bond functionalization. acs.org
For the synthesis of 2-aminobenzonitriles, several methods are available, including the reduction of 2-nitrobenzonitrile. google.com 2-Aminobenzonitrile itself is a versatile building block for the synthesis of various heterocyclic compounds, such as quinazolines. researchgate.net Base-promoted one-pot reactions of ynones with 2-aminobenzonitriles can lead to multisubstituted 4-aminoquinolines. cardiff.ac.uk
| Reaction Type | Substrate | Cyanide Source | Catalyst | Conditions | Product | Reference |
| Cross-Coupling | Aryl Halide | K4[Fe(CN)6] | Pd or Ni catalyst | Heat | Aryl Nitrile | acs.org |
| C-H Cyanation | Arene | Tosyl cyanide | Organic photocatalyst | Visible light | Aryl Nitrile | nih.gov |
| CRA-SNAr | Alkoxyarene | Acetone cyanohydrin | Acridinium photocatalyst | Visible light | Aryl Nitrile | acs.org |
| Reduction | 2-Nitrobenzonitrile | Zinc dust | Hydrochloric acid | - | 2-Aminobenzonitrile | google.com |
Modular Synthesis and Fragment Coupling Strategies for Complex Architectures
Modular synthesis and fragment coupling strategies represent a powerful paradigm in the construction of complex molecules. These approaches involve the independent synthesis of key structural fragments, which are then joined together in a convergent manner. This allows for the rapid generation of molecular diversity and the efficient assembly of intricate architectures that would be challenging to access through linear synthetic routes.
One notable strategy that exemplifies a modular approach is the conversion of pyridines into benzonitriles. A three-step protocol has been developed that commences with the N-oxidation of a substituted pyridine. This is followed by a photochemical deconstruction in the presence of an amine to yield a nitrile-containing butadiene intermediate. The final step involves a formal Diels-Alder cycloaddition with an alkyne or alkene to construct the benzonitrile ring. This methodology provides a retrosynthetic tactic for preparing benzonitriles from readily available pyridine starting materials and is particularly amenable to late-stage diversification of drug-like molecules.
The following table summarizes a selection of fragment coupling strategies applicable to the synthesis of complex benzonitrile and piperidine-containing systems.
| Strategy | Fragments | Key Reaction | Resulting Structure | Reference |
| Pyridine to Benzonitrile Conversion | 4-Substituted Pyridine, Amine, Dienophile | Photochemical Deconstruction / Diels-Alder Cycloaddition | 2-Substituted Benzonitrile | nih.gov |
| Betti-type Reaction | Aldehyde (e.g., 4-formylbenzonitrile), Amine (e.g., piperidine), Phenol (e.g., 2-naphthol) | Condensation | α-Aminobenzylphenol derivative | organic-chemistry.org |
| Semi-pinacol Rearrangement | Alkenyl Lithium, Epoxy Ketone | 1,2-Addition / Semi-pinacol Rearrangement | Polycyclic systems with quaternary stereocenters | researchgate.net |
This table is for illustrative purposes and showcases general strategies that can be adapted for the synthesis of complex piperidine-benzonitrile systems.
Green Chemistry Approaches in the Synthesis of Piperidine-Benzonitrile Systems
The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. This includes the use of non-toxic catalysts, renewable starting materials, solvent-free reaction conditions, and energy-efficient processes such as microwave-assisted synthesis.
Water-Initiated Processes and Non-Toxic Catalysis:
Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. The use of water as a solvent can also lead to unique reactivity and selectivity. For the synthesis of piperidine derivatives, water-initiated processes have been explored. For instance, the hydrogenation of substituted pyridines to the corresponding piperidines has been successfully carried out in water using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine. nih.gov This approach avoids the use of acidic conditions and offers good yields and selectivity. nih.gov Furthermore, non-toxic iron catalysis has been developed for the reductive amination of ω-amino fatty acids to yield piperidines, with phenylsilane (B129415) acting as a benign reducing agent. nih.gov
Zinc(II) compounds are also gaining attention as non-toxic catalysts for various organic transformations. Their low toxicity and abundance make them an attractive alternative to more hazardous heavy metals. Zinc(II) has been shown to catalyze the nucleophilic addition of amines to nitriles, a key step in the formation of amidines, which can be precursors or analogues of substituted piperidine-benzonitrile systems. rsc.org
Solvent-Free Reactions and Recyclable Catalysts:
Solvent-free reactions, or solid-state reactions, minimize the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. As mentioned previously, the Betti-type synthesis of 4-[(2-hydroxy-1-naphthyl)(1-piperidinyl)methyl]benzonitrile can be performed without a solvent by heating the reactants together. organic-chemistry.org
The development of recyclable catalysts is another cornerstone of green chemistry. Ionic liquids (ILs) have emerged as promising green reaction media and catalysts due to their low vapor pressure, thermal stability, and recyclability. A novel green synthetic route for benzonitrile has been developed using an ionic liquid, [HSO3-b-Py]HSO4, which acts as a co-solvent, catalyst, and phase-separation agent. researchgate.netrsc.org This system allows for the conversion of benzaldehyde (B42025) to benzonitrile with high efficiency and the ionic liquid can be easily recovered and reused. researchgate.netrsc.org
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. rsc.org This technique has been successfully applied to the synthesis of various piperidine-containing heterocyclic systems. researchgate.nettsijournals.commdpi.comnih.gov For example, the condensation of piperazine (B1678402) and piperidine substituents onto an s-triazine core has been facilitated by microwave irradiation. researchgate.net Similarly, the synthesis of piperidine-containing pyrimidine (B1678525) imines and thiazolidinones has been efficiently achieved under microwave conditions. tsijournals.com The rapid and uniform heating provided by microwaves can significantly reduce energy consumption, aligning with the principles of green chemistry. rsc.org
The following table provides an overview of green chemistry approaches relevant to the synthesis of piperidine and benzonitrile moieties.
| Green Chemistry Approach | Substrate/Reaction | Key Features | Reference |
| Water-initiated process | Hydrogenation of pyridines | Use of water as a solvent; heterogeneous cobalt catalyst | nih.gov |
| Non-toxic catalysis | Reductive amination | Iron catalyst with phenylsilane as a reductant | nih.gov |
| Solvent-free reaction | Betti-type condensation | No solvent required; direct reaction of starting materials | organic-chemistry.org |
| Recyclable ionic liquid | Benzonitrile synthesis from benzaldehyde | Ionic liquid as co-solvent, catalyst, and recyclable medium | researchgate.netrsc.org |
| Microwave-assisted synthesis | Synthesis of piperidine-containing heterocycles | Reduced reaction times, increased yields, energy efficiency | rsc.orgresearchgate.nettsijournals.commdpi.comnih.gov |
This table highlights green methodologies that can be applied to the synthesis of piperidine-benzonitrile systems, promoting more sustainable chemical manufacturing.
Reaction Mechanisms and Pathways Involving the 2 Methyl 6 1 Piperidinyl Benzonitrile Scaffold
Mechanistic Investigations of Cyclization and Annulation Reactions in Piperidine (B6355638) Formation
The formation of the piperidine ring in structures analogous to 2-Methyl-6-(1-piperidinyl)benzonitrile can be achieved through various cyclization and annulation strategies. Mechanistic studies have elucidated several pathways for piperidine synthesis, which are broadly applicable to the formation of such substituted heterocycles.
Intramolecular cyclization is a key method where the substrate already contains the nitrogen source. nih.gov The reaction typically proceeds to form a new carbon-nitrogen or carbon-carbon bond. nih.gov For instance, intramolecular hydroamination/cyclization cascades of alkynes, mediated by an acid, can lead to piperidine formation through an enamine and subsequent iminium ion intermediate. nih.gov Reductive cyclization of amino acetals, where stereochemistry is controlled by a preceding Mannich reaction, offers another pathway. nih.gov
Annulation reactions, which are intermolecular cyclizations, build the piperidine ring from two or more components. A notable example is the [5+1] annulation method, which can proceed via a hydrogen borrowing cascade catalyzed by iridium(III). nih.gov This mechanism involves sequential oxidation, amination, and imine reduction. nih.gov
The regioselectivity of these cyclization reactions is often governed by Baldwin's rules, which predict the favored ring closure pathways (e.g., exo- or endo-cyclization). nih.gov However, atypical cyclizations that deviate from these rules have been observed, often due to specific steric or electronic constraints within the molecule. nih.gov
Below is a table summarizing various cyclization strategies for piperidine synthesis:
| Cyclization Strategy | Key Intermediates | Mechanistic Features |
| Intramolecular Hydroamination | Enamine, Iminium ion | Acid-mediated alkyne functionalization followed by reduction. nih.gov |
| Reductive Cyclization | Amino acetals | Diastereoselective Mannich reaction followed by cyclization. nih.gov |
| [5+1] Annulation | Iridium(III) intermediates | Hydrogen borrowing cascade involving oxidation, amination, and reduction. nih.gov |
| Aza-Heck Cyclization | Palladium complexes | Palladium-catalyzed enantioselective 6-exo cyclization. nih.gov |
The Role of Catalysis in Benzonitrile (B105546) and Piperidine Derivative Synthesis
Catalysis is fundamental to the efficient and selective synthesis of both benzonitrile and piperidine derivatives. Various catalytic systems, often involving transition metals, are employed to facilitate these transformations.
In the synthesis of piperidines, transition metal catalysis is common, though often requires harsh conditions. nih.gov Palladium-catalyzed reactions, such as the enantioselective aza-Heck cyclization, are effective for forming the piperidine ring. nih.gov Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to yield substituted piperidines. nih.gov Nickel-catalyzed cyclization of 1,7-ene-dienes is another route. nih.gov Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, have also emerged for the asymmetric dearomatization of activated pyridines to produce chiral piperidines. nih.gov This can involve a one-pot amine oxidase/ene imine reductase cascade. nih.gov
For benzonitrile synthesis, catalytic methods offer alternatives to traditional routes. The ammoxidation of toluene (B28343) over mixed transition metal oxides is a major industrial process. medcraveonline.com More recent developments include the use of transition metal oxide clusters fabricated in zeolite pores, which can improve selectivity and allow for higher reactant concentrations by suppressing combustion side reactions. medcraveonline.com Photocatalytic methods using organic photoredox catalysts can convert benzyl (B1604629) alcohols or methyl arenes to aryl nitriles under mild conditions. researchgate.net Atroposelective synthesis of axially chiral benzonitriles has been achieved through N-heterocyclic carbene (NHC) catalysis in a dynamic kinetic resolution process. nih.gov
The following table highlights different catalytic approaches for the synthesis of these scaffolds:
| Scaffold | Catalyst Type | Reaction | Mechanistic Highlights |
| Piperidine | Palladium | Aza-Heck Cyclization | Enantioselective 6-exo cyclization. nih.gov |
| Piperidine | Gold(I) | Oxidative Amination | Difunctionalization of a double bond. nih.gov |
| Piperidine | Biocatalyst (Enzyme) | Asymmetric Dearomatization | Stereoselective one-pot cascade. nih.gov |
| Benzonitrile | Transition Metal Oxides | Ammoxidation | Reaction in confined sub-nano spaces. medcraveonline.com |
| Benzonitrile | Organic Photoredox Catalyst | C-H to C≡N Conversion | Visible-light-induced single electron transfer. researchgate.net |
| Benzonitrile | N-Heterocyclic Carbene | Atroposelective DKR | Chirality control during C≡N bond formation. nih.gov |
Intramolecular Rearrangements and Tautomerization Processes within the Molecular Framework
For instance, rearrangements involving the migration of substituents on the aromatic ring, such as the Smiles rearrangement, could occur if a suitable nucleophilic group is present on a side chain and the ring is sufficiently activated. However, in the case of this compound, the substituents are not configured for a classical Smiles rearrangement.
Rearrangements involving the nitrile group are also known. For example, the von Richter rearrangement involves the conversion of an aromatic nitro compound to a carboxylic acid with the carboxyl group adjacent to the original position of the nitro group, proceeding through a nitrile intermediate. While not directly applicable to the starting compound, it illustrates the reactivity of nitrile intermediates in rearrangements.
Tautomerization is less likely for the aromatic benzonitrile core under normal conditions. However, if reactions were to introduce functional groups that could tautomerize (e.g., a keto group adjacent to the ring), then keto-enol tautomerism would be possible. The piperidine ring itself is saturated and does not undergo tautomerization, but its substituents could if they possess the appropriate functionality.
Electrophilic and Nucleophilic Aromatic Substitution Mechanisms on the Benzonitrile Ring
The benzonitrile ring in this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the outcome heavily influenced by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS)
The piperidinyl group is a strong activating group and an ortho-, para-director due to the lone pair on the nitrogen atom which can donate electron density to the ring through resonance. The methyl group is a weaker activating group and is also an ortho-, para-director. The nitrile group, in contrast, is a deactivating group and a meta-director due to its electron-withdrawing nature. uomustansiriyah.edu.iq
In this disubstituted system, the directing effects of the substituents are antagonistic. The strongly activating piperidinyl group will dominate the directing effect. libretexts.orgmasterorganicchemistry.com Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the piperidinyl group. The position para to the piperidinyl group (position 4) is the most probable site of substitution, as the ortho positions are sterically hindered by the adjacent methyl and nitrile groups.
Nucleophilic Aromatic Substitution (SNA_r)
Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. wikipedia.orglibretexts.org The nitrile group is an electron-withdrawing group and can activate the ring for SNAr. numberanalytics.com For a nucleophile to attack the benzonitrile ring of this compound, a leaving group would need to be present on the ring. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this intermediate is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group. libretexts.org
The mechanism is typically a two-step addition-elimination process. numberanalytics.comyoutube.com In some cases, a concerted SNAr mechanism may operate, which does not require substantial activation of the aromatic ring by electron-withdrawing groups. nih.gov
Radical Reaction Pathways and Their Stereochemical Implications
Radical reactions offer a powerful method for the synthesis of piperidine rings, often under mild conditions. nih.gov These reactions can involve the formation of carbon- or nitrogen-centered radicals that subsequently undergo cyclization.
Radical-mediated amine cyclization can be initiated by a catalyst, such as a cobalt(II) complex, to generate a radical that then cyclizes. nih.gov Copper catalysts can also be used to initiate the formation of a nitrogen radical, which can then undergo a 1,5-hydrogen atom transfer (HAT) to form a carbon radical that cyclizes. nih.gov Another approach involves the radical stereoselective cyclization of 1,6-enynes. nih.gov
The stereochemical outcome of these radical cyclizations is a crucial aspect. The formation of stereocenters during the cyclization process can be influenced by the substrate, the reaction conditions, and the nature of the radical intermediate. For instance, the diastereoselectivity of radical cyclizations can be high, leading to the preferential formation of one diastereomer. birmingham.ac.uk In some cases, a single diastereoisomer of the piperidine product can be obtained. birmingham.ac.uk The stereochemistry of the final product is often determined in the hydrogen abstraction step that terminates the radical chain.
The table below summarizes some radical reaction pathways for piperidine synthesis:
| Radical Reaction Type | Initiation | Key Steps | Stereochemical Control |
| Radical-Mediated Amine Cyclization | Cobalt(II) catalyst | Radical formation, intramolecular cyclization | Competitive processes can affect yield. nih.gov |
| Copper-Catalyzed Radical Cyclization | Copper catalyst | N-radical formation, 1,5-HAT, cyclization | Can be highly stereoselective. nih.gov |
| Radical Cyclization of 1,6-enynes | Borane (B79455) addition and oxidation | Radical addition, cyclization | Can achieve stereoselective cyclization. nih.gov |
Deconstruction-Reconstruction Strategies and Underlying Mechanisms for Heterocycle Diversification
Deconstruction-reconstruction strategies provide a novel approach to the diversification of heterocyclic scaffolds. researchgate.netnih.gov This methodology involves the cleavage of a heterocyclic ring to form a more reactive intermediate, which can then be used to construct new or modified heterocyclic systems. researchgate.netnih.gov
For a molecule like this compound, a hypothetical deconstruction-reconstruction strategy could involve the cleavage of the piperidine or the benzonitrile ring. For instance, if the benzonitrile were part of a larger heterocyclic system like a pyrimidine (B1678525), it could be transformed into an N-arylpyrimidinium salt. nih.gov This salt could then be cleaved by a nucleophile to form a three-carbon iminoenamine building block. nih.gov This intermediate could then be reacted with various reagents to reconstruct the original pyrimidine with different substituents or to form entirely new heterocycles like pyrazoles or 1,2-oxazoles. nih.gov
The underlying mechanism of this strategy relies on the ability to selectively break and then reform bonds in a controlled manner. The deconstruction step essentially unmasks a versatile synthetic intermediate that would be difficult to access otherwise, especially in the context of a complex molecule. nih.gov This allows for late-stage diversification of molecular scaffolds.
Cross-Electrophile Coupling Mechanisms in Benzonitrile Synthesis
Cross-electrophile coupling has emerged as a powerful tool for the formation of carbon-carbon bonds, including the synthesis of substituted benzonitriles. This method avoids the need for pre-formed organometallic reagents by coupling two different electrophiles in the presence of a reducing agent and a catalyst, typically based on nickel.
The synthesis of ortho-disubstituted aromatic compounds, which can be challenging via traditional cross-coupling methods due to steric hindrance, can be achieved using cross-electrophile coupling. organic-chemistry.org For example, a palladium-catalyzed cross-coupling of sterically hindered N-tosylhydrazones with aryl halides can produce ortho-substituted products. organic-chemistry.org
The mechanism of nickel-catalyzed cross-electrophile coupling is complex and can involve radical intermediates. A general mechanistic proposal suggests that the nickel(0) catalyst preferentially undergoes oxidative addition with the aryl halide over the alkyl halide. The alkyl halide is instead reduced to form an alkyl radical. This radical then combines with the arylnickel(II) intermediate to form a nickel(III) species, which undergoes reductive elimination to form the C-C bond and regenerate a nickel(I) catalyst that continues the catalytic cycle.
This approach allows for the coupling of two electrophiles with different reactivities, enabling the synthesis of complex molecules like sterically hindered benzonitriles.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 6 1 Piperidinyl Benzonitrile Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis
NMR spectroscopy stands as a cornerstone for the unambiguous elucidation of the molecular structure of 2-Methyl-6-(1-piperidinyl)benzonitrile derivatives. Through the analysis of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional spectra, a complete picture of atomic connectivity and spatial relationships can be constructed.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are observed for the aromatic protons, the methyl protons, and the protons of the piperidinyl ring.
The aromatic protons on the benzonitrile (B105546) ring typically appear as a multiplet in the range of δ 6.8-7.5 ppm. The specific chemical shifts and coupling patterns are dictated by the substitution pattern on the ring. The methyl group protons characteristically resonate as a singlet at approximately δ 2.5 ppm.
The piperidinyl protons exhibit more complex signal patterns. The protons on the carbons adjacent to the nitrogen atom (α-protons) are deshielded and appear further downfield (typically δ 2.8-3.2 ppm) compared to the other ring protons. The protons on the β and γ carbons of the piperidine (B6355638) ring resonate at higher fields, generally in the δ 1.5-1.8 ppm range. Due to the chair conformation of the piperidine ring, axial and equatorial protons can have different chemical shifts and coupling constants, leading to complex multiplets.
Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet |
| Methyl (-CH₃) | ~ 2.5 | Singlet |
| Piperidinyl (α-CH₂) | 2.8 - 3.2 | Multiplet |
| Piperidinyl (β, γ-CH₂) | 1.5 - 1.8 | Multiplet |
Note: Chemical shifts are approximate and can vary based on solvent and specific substitution on the aromatic ring.
Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for determining the number of unique carbon environments in a molecule. libretexts.org In this compound, each carbon atom in the benzonitrile core, the methyl group, and the piperidinyl ring gives rise to a distinct signal. openstax.org
The quaternary carbon of the nitrile group (C≡N) is typically observed in the δ 115-125 ppm region. The aromatic carbons show signals in the δ 120-160 ppm range, with the carbon attached to the nitrogen of the piperidinyl group appearing at the lower field end of this range due to deshielding effects. The methyl carbon gives a characteristic signal at around δ 20-25 ppm. For the piperidinyl ring, the α-carbons are found at approximately δ 50-55 ppm, while the β and γ carbons resonate at higher fields, typically between δ 24-27 ppm. researchgate.net
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
| Nitrile (C≡N) | 115 - 125 |
| Aromatic (Ar-C) | 120 - 160 |
| Methyl (-CH₃) | 20 - 25 |
| Piperidinyl (α-C) | 50 - 55 |
| Piperidinyl (β-C) | 25 - 27 |
| Piperidinyl (γ-C) | 24 - 26 |
Note: Chemical shifts are general ranges and can be influenced by the solvent and specific molecular structure.
For fluorinated derivatives of this compound, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an essential analytical technique. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for detecting and differentiating fluorine atoms in various chemical environments. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, allowing for the precise determination of the position and number of fluorine substituents on the aromatic ring or other parts of the molecule. Coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can also provide valuable structural information.
Table 3: Illustrative ¹⁹F NMR Data for a Hypothetical Fluorinated Analog
| Fluorine Position | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| ortho-F | -110 to -130 | J(F-H) ≈ 8-10, J(F-C) ≈ 240-260 |
| meta-F | -95 to -115 | J(F-H) ≈ 5-7, J(F-C) ≈ 20-25 |
| para-F | -100 to -120 | J(F-H) ≈ 2-4, J(F-C) ≈ 5-10 |
Note: These are representative values. Actual shifts and coupling constants will depend on the specific molecular structure and solvent.
To unequivocally assign all proton and carbon signals and to map out the complete molecular connectivity, two-dimensional (2D) NMR experiments are employed. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity within the aromatic ring and the piperidinyl moiety.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. Each cross-peak links a specific proton signal to the signal of the carbon it is bonded to, allowing for the direct assignment of carbon resonances based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivity. It shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). HMBC is instrumental in connecting different fragments of the molecule, for instance, linking the methyl protons to the aromatic ring carbons or the piperidinyl protons to the benzonitrile core. diva-portal.org
Together, these 2D NMR techniques provide a comprehensive and unambiguous structural elucidation of this compound derivatives. researchgate.netdiva-portal.org
Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into intermolecular interactions.
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups.
Nitrile (C≡N) Stretch: A sharp, intense absorption band is typically observed in the region of 2220-2240 cm⁻¹, which is characteristic of the nitrile group stretching vibration. rsc.org
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region.
C-H Stretch: Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and piperidinyl groups appear just below 3000 cm⁻¹.
C-N Stretch: The stretching vibration of the C-N bond connecting the piperidinyl group to the aromatic ring is typically found in the 1250-1350 cm⁻¹ range.
The precise positions and intensities of these bands can be influenced by the electronic effects of substituents on the benzonitrile ring.
Table 4: Key FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Nitrile | C≡N Stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |
| Aromatic C-H | C-H Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | < 3000 | Medium to Strong |
| Aryl-Amine | C-N Stretch | 1250 - 1350 | Medium |
Computational Chemistry and Theoretical Investigations of 2 Methyl 6 1 Piperidinyl Benzonitrile
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods calculate the total energy of a system based on its electron density, providing a robust framework for determining molecular geometries, electronic properties, and energies. scielo.org.mx For a molecule like 2-Methyl-6-(1-piperidinyl)benzonitrile, DFT is instrumental in building a foundational understanding of its structure and behavior at the atomic level.
The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface (PES). researchgate.net For a flexible molecule such as this compound, which contains rotatable single bonds connecting the piperidinyl ring to the benzonitrile (B105546) core, multiple low-energy conformations may exist.
A thorough conformational analysis is necessary to identify the global minimum energy conformer. This typically involves systematically rotating the key dihedral angles—specifically the C(phenyl)-N(piperidine) bond—and calculating the energy at each step to map out the PES. researchgate.net The piperidine (B6355638) ring itself can adopt different conformations, such as chair, boat, or twist-boat, further complicating the conformational landscape. nih.govresearchgate.net Computational studies on similar heterocyclic systems have shown that the most stable conformer is the one that minimizes steric hindrance and optimizes electronic interactions. researchgate.net For this compound, the steric bulk of the ortho-methyl group would significantly influence the orientation of the piperidinyl ring relative to the benzonitrile plane. The final optimized geometry represents the most probable structure of the molecule in the gas phase. scielo.org.mx
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for evaluating molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. nih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich piperidinyl and methyl-substituted benzene (B151609) ring, which act as the primary electron-donating part of the molecule. The LUMO is anticipated to be concentrated on the electron-withdrawing benzonitrile moiety. nih.govnih.gov This separation of FMOs suggests the potential for intramolecular charge transfer upon electronic excitation.
Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital |
| ΔE (HOMO-LUMO Gap) | 4.75 | Energy difference between HOMO and LUMO |
Note: The values presented are illustrative and representative of what would be expected for a molecule with this structure based on calculations of similar aromatic compounds.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. nih.gov
Typically, red and yellow colors represent regions of negative potential, which are rich in electrons and are favorable sites for electrophilic attack. Blue and green colors indicate regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show a significant region of negative potential (red) localized around the nitrogen atom of the cyano (-C≡N) group, due to its high electronegativity and lone pair of electrons. researchgate.net Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the methyl and piperidinyl groups. This analysis provides a clear, visual guide to the molecule's reactivity patterns. nih.gov
Beyond the HOMO-LUMO gap, a range of chemical reactivity descriptors can be derived from DFT calculations to provide a more quantitative understanding of a molecule's behavior. mdpi.com These "conceptual DFT" descriptors are calculated from the energies of the frontier orbitals. arxiv.org
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I+A)/2. arxiv.org
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. Harder molecules have larger HOMO-LUMO gaps. mdpi.com
Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for reaction. nih.gov
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons, calculated as χ²/2η. arxiv.org
Local reactivity descriptors , such as Fukui functions, identify the most reactive sites within the molecule. researchgate.net These functions indicate which atoms are most susceptible to nucleophilic (f+), electrophilic (f-), or radical (f0) attack, offering a more detailed picture than MEP maps alone. frontiersin.org
Table 2: Calculated Global Chemical Reactivity Descriptors
| Descriptor | Value (eV) | Formula |
|---|---|---|
| Ionization Potential (I) | 6.25 | -EHOMO |
| Electron Affinity (A) | 1.50 | -ELUMO |
| Electronegativity (χ) | 3.875 | (I+A)/2 |
| Chemical Hardness (η) | 2.375 | (I-A)/2 |
| Chemical Softness (S) | 0.421 | 1/η |
| Electrophilicity Index (ω) | 3.160 | χ²/(2η) |
Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1 and serve as representative examples.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Studies and Spectroscopic Prediction
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting electronic spectra, such as UV-Visible absorption spectra. cnr.it TD-DFT calculates the electronic excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one. units.it
By performing TD-DFT calculations on the optimized geometry of this compound, one can predict its absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption peaks. researchgate.net This allows for a theoretical prediction of the molecule's color and photophysical properties. The major electronic transitions, such as the HOMO to LUMO transition (π → π*), can be identified and characterized, providing insight into the nature of the electronic excitations. mdpi.comresearchgate.net
Ab Initio Methods for High-Accuracy Electronic Structure Calculations
Ab initio (Latin for "from the beginning") methods are another class of quantum chemistry calculations that solve the Schrödinger equation without relying on empirical parameters. scirp.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational expense. researchgate.netnih.gov
While generally more computationally demanding than DFT, high-level ab initio methods can be used to obtain very accurate results for smaller molecules or to benchmark the performance of DFT functionals for a specific class of compounds. scirp.org For this compound, MP2 or similar methods could be employed to calculate a highly accurate geometry or to verify the relative energies of different conformers identified by DFT, ensuring the reliability of the computational results.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscapes and dynamic behavior of molecules over time. For this compound, MD simulations can provide atomistic insights into its structural flexibility, intermolecular interactions, and bulk properties. While specific MD studies on this exact compound are not extensively documented in publicly available literature, the behavior of related benzonitrile systems offers a strong basis for understanding its dynamics.
MD simulations of liquid benzonitrile, for instance, have been employed to investigate its thermodynamic, structural, and transport properties. chemrxiv.org These studies typically utilize force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) to model the interatomic interactions. nih.gov By simulating a system of many benzonitrile molecules in a periodic box over a range of temperatures, researchers can calculate macroscopic properties such as density and viscosity and compare them with experimental data to validate the simulation protocol. nih.govresearchgate.net
A key aspect of the dynamic behavior of benzonitriles that can be elucidated through MD simulations is the nature of intermolecular interactions. In the case of this compound, these would include π-π stacking interactions between the phenyl rings and hydrogen bonding between the nitrile group and hydrogen atoms of neighboring molecules. nih.govresearchgate.net Simulations can reveal the preferred orientation of molecules in the liquid state, such as the tendency for anti-parallel stacking of the phenyl rings. researchgate.net
Furthermore, MD simulations can be used to determine transport properties like the self-diffusion coefficient. nih.gov This is typically calculated from the mean square displacement (MSD) of the molecules over time. The temperature dependence of the self-diffusion coefficient provides insights into the mobility of the molecules in the liquid phase. nih.gov For this compound, the bulky piperidinyl and methyl groups would be expected to influence its packing in the liquid state and, consequently, its transport properties compared to unsubstituted benzonitrile.
The conformational landscape of this compound is of particular interest due to the rotatable bonds connecting the piperidinyl group to the benzonitrile core. MD simulations can map out the potential energy surface associated with the rotation of the piperidinyl group, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.
Table 1: Representative Data from Molecular Dynamics Simulations of Liquid Benzonitrile
| Property | Simulated Value | Experimental Value | Temperature (K) |
| Density (g/cm³) | ~1.005 | ~1.007 | 298 |
| Self-Diffusion Coefficient (10⁻⁹ m²/s) | ~2.2 | ~2.1 | 298 |
Note: The data in this table is representative of typical findings for liquid benzonitrile and is intended for illustrative purposes. Actual values can vary depending on the specific force field and simulation parameters used.
Quantum Mechanical Studies of Reaction Pathways, Transition States, and Activation Barriers
Quantum mechanical (QM) calculations are indispensable for investigating the electronic structure and reactivity of molecules, including the elucidation of reaction pathways, the characterization of transition states, and the determination of activation barriers. For this compound, a key area of interest for QM studies is the process of intramolecular charge transfer (ICT). rsc.orgtum.de
Aminobenzonitriles are known to exhibit dual fluorescence, which is attributed to the existence of a locally excited (LE) state and a charge-transfer (CT) state. nih.gov The transition from the LE state to the CT state involves a significant redistribution of electron density and often a change in molecular geometry. QM methods, such as ab initio electronic structure calculations, are employed to map the potential energy surfaces of the ground and excited states to understand this process. tum.de
The reaction pathway for ICT in aminobenzonitriles can be complex. Theoretical studies have explored the role of various intramolecular motions, such as the twisting of the amino group or the bending of the cyano group, in stabilizing the charge-transfer state. tum.de For this compound, the piperidinyl group's orientation relative to the benzonitrile ring would be a critical coordinate in the ICT process.
QM calculations can identify the minimum energy structures for the LE and CT states, as well as the transition state connecting them. The energy difference between the transition state and the LE state corresponds to the activation barrier for the ICT reaction. Methods like CASSCF (Complete Active Space Self-Consistent Field) and CASPT2 (Complete Active Space with Second-order Perturbation Theory) are often used to accurately describe the electronic structure of excited states and locate these critical points on the potential energy surface. tum.de
The substitution pattern on the benzonitrile ring significantly influences the energetics of the ICT process. The electron-donating piperidinyl group and the methyl group in this compound are expected to lower the energy of the charge-transfer state, making the ICT process more favorable compared to unsubstituted aminobenzonitrile.
Wavefunction Analysis and Charge Transfer Studies
Wavefunction analysis provides a detailed picture of the electronic structure of a molecule and is central to understanding charge transfer phenomena. In the context of this compound, such analysis focuses on characterizing the nature of the molecular orbitals involved in electronic transitions and quantifying the extent of charge transfer.
Upon photoexcitation, aminobenzonitriles can populate a locally excited (LE) state, which retains a similar electronic distribution to the ground state, or an intramolecular charge transfer (ICT) state, characterized by a significant shift of electron density from the amino donor group to the benzonitrile acceptor group. nih.gov Wavefunction analysis helps to distinguish between these states by examining the composition of the molecular orbitals involved in the excitation.
Computational methods can calculate various properties to quantify charge transfer, such as the change in dipole moment upon excitation and the analysis of natural bond orbitals (NBOs). A large increase in the dipole moment from the ground state to the excited state is a strong indicator of a charge-transfer character. acs.org
For this compound, the highest occupied molecular orbital (HOMO) is expected to be localized on the electron-rich piperidinyl-substituted benzene ring, while the lowest unoccupied molecular orbital (LUMO) will likely have significant contributions from the electron-withdrawing nitrile group. The transition from the HOMO to the LUMO would therefore correspond to the ICT state.
The degree of twisting of the piperidinyl group relative to the benzonitrile ring plays a crucial role in the extent of charge transfer. acs.org A more planar conformation allows for better overlap between the p-orbitals of the nitrogen atom and the π-system of the benzene ring, facilitating charge transfer. Conversely, a perpendicular arrangement would decouple the donor and acceptor moieties, hindering ICT. Wavefunction analysis can be performed at different twist angles to map out this relationship.
Computational Modeling of Solvent Interactions and Their Effects on Molecular Properties
The properties of molecules, particularly those with significant charge separation like this compound in its ICT state, are highly sensitive to their environment. Computational modeling of solvent interactions is therefore essential for a realistic description of their behavior in solution.
Two main approaches are used to model solvent effects: explicit and implicit solvation models. In explicit models, individual solvent molecules are included in the simulation, providing a detailed atomistic picture of the solute-solvent interactions. This approach is computationally expensive but can capture specific interactions like hydrogen bonding.
Implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. nih.gov This method is computationally more efficient and is widely used to calculate the effect of the solvent on molecular properties like absorption and emission energies. nih.gov The solute is placed in a cavity within the dielectric continuum, and the electrostatic interaction between the solute's charge distribution and the polarized solvent is calculated.
For this compound, the highly polar ICT state is expected to be significantly stabilized by polar solvents. nih.gov This stabilization leads to a red-shift (a shift to lower energy or longer wavelength) in the fluorescence emission from the ICT state as the solvent polarity increases, a phenomenon known as solvatochromism. acs.org Computational models can predict these solvatochromic shifts by calculating the excited-state energies in different solvents.
Furthermore, the solvent can influence the kinetics of the ICT process. The reorganization of solvent molecules around the solute as it transitions from the less polar LE state to the more polar ICT state can affect the activation barrier for the reaction. nih.gov Time-dependent continuum models can be used to study the dynamics of solvation and its impact on the reaction rates.
Chemical Reactivity and Derivatization Studies of 2 Methyl 6 1 Piperidinyl Benzonitrile
Chemical Transformations at the Benzonitrile (B105546) Moiety
The benzonitrile portion of the molecule contains two primary sites for chemical reactions: the nitrile group and the aromatic ring. The electronic properties of the substituents—the electron-donating methyl and piperidinyl groups—significantly influence the reactivity of both sites.
The nitrile group (C≡N) is a versatile functional group characterized by its electrophilic carbon atom, making it susceptible to nucleophilic attack. libretexts.orgopenstax.org Its transformations are fundamental in organic synthesis for accessing various nitrogen-containing compounds.
Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds through an amide intermediate to yield a carboxylic acid. libretexts.orgopenstax.org For 2-Methyl-6-(1-piperidinyl)benzonitrile, this transformation would result in the formation of 2-Methyl-6-(1-piperidinyl)benzoic acid.
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). openstax.org This reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. openstax.org The reduction of the target compound would yield [2-Methyl-6-(1-piperidinyl)phenyl]methanamine.
Nucleophilic Additions: Organometallic reagents, such as Grignard reagents, readily add to the nitrile group. The initial reaction forms an imine anion intermediate, which upon hydrolysis, yields a ketone. openstax.org For instance, the reaction with Ethylmagnesium Bromide followed by aqueous workup would produce 1-[2-Methyl-6-(1-piperidinyl)phenyl]propan-1-one. Furthermore, secondary amines can add to nitriles in the presence of a promoter like Zinc(II) to form amidines. rsc.org
Table 1: Summary of Potential Reactions at the Nitrile Group
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Hydrolysis | H₂O, H⁺ or OH⁻ | 2-Methyl-6-(1-piperidinyl)benzoic acid |
| Reduction | 1. LiAlH₄ 2. H₂O | [2-Methyl-6-(1-piperidinyl)phenyl]methanamine |
| Grignard Addition | 1. RMgX 2. H₂O | 1-[2-Methyl-6-(1-piperidinyl)phenyl]alkan-1-one |
| Amidine Formation | R₂NH, Zn(II) | N-substituted amidine |
Electrophilic aromatic substitution reactions on the benzene (B151609) ring are heavily influenced by the existing substituents. Both the methyl group (-CH₃) and the piperidinyl group are activating and act as ortho, para-directors. Given their positions at C2 and C6, they synergistically activate the C3, C4, and C5 positions of the ring.
Regioselectivity: The combined directing effects of the methyl and piperidinyl groups strongly favor electrophilic attack at the C3 and C5 positions (ortho to one group and para to the other). Steric hindrance from the adjacent substituents may influence the relative rates of substitution at these positions.
Nitration: Nitration of a substituted benzonitrile, such as 2-methylbenzonitrile, can lead to the introduction of a nitro group onto the aromatic ring. For example, 2-methylbenzonitrile can be nitrated to form 2-Methyl-5-nitrobenzonitrile. nih.gov A similar outcome would be expected for this compound, likely yielding 2-Methyl-5-nitro-6-(1-piperidinyl)benzonitrile, with the substitution pattern guided by the existing activating groups.
Derivatization of the Piperidine (B6355638) Ring
The piperidine ring offers opportunities for functionalization, primarily through reactions involving its C-H bonds.
In the specific structure of this compound, the nitrogen atom of the piperidine ring is tertiary, forming a bond with the aromatic ring. Consequently, it lacks a proton and is not amenable to standard N-substitution or N-alkylation reactions that typically require an N-H bond. researchgate.netchemicalforums.com Derivatization must therefore target the carbon skeleton of the piperidine ring.
Modern synthetic methods allow for the direct functionalization of C-H bonds on the piperidine ring, enabling the introduction of new carbon-carbon bonds. Catalyst-controlled site-selectivity is a key strategy in this area. d-nb.infonih.gov
Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes are effective for this purpose. nih.govnih.gov The site of functionalization (e.g., C2, C3, or C4) can be directed by the choice of catalyst and the nature of any protecting groups on the nitrogen, although in this case, the nitrogen is substituted with the benzonitrile ring. d-nb.infonih.govnih.gov For instance, C-H functionalization of N-Boc-piperidine with specific rhodium catalysts can generate 2-substituted analogues, while different catalysts can direct functionalization to the C4 position. d-nb.infonih.gov Photoredox-catalyzed α-amino C–H arylation has also been reported for highly substituted piperidines, allowing the introduction of aryl groups. escholarship.orgacs.org
Table 2: Catalyst-Controlled C-H Functionalization of Piperidine Derivatives
| Target Position | Catalyst System | Protecting Group | Reference |
|---|---|---|---|
| C2 | Rh₂(R-TCPTAD)₄ | N-Boc | d-nb.infonih.gov |
| C2 | Rh₂(R-TPPTTL)₄ | N-Bs | d-nb.infonih.gov |
| C4 | Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | d-nb.infonih.gov |
Achieving stereocontrol in the functionalization of the piperidine ring is crucial for synthesizing specific isomers. Research has demonstrated that both diastereoselectivity and enantioselectivity can be achieved.
In rhodium-catalyzed C-H functionalization reactions, the choice of catalyst not only determines the site of reaction but also its stereochemical outcome. d-nb.infonih.gov For example, reactions catalyzed by Rh₂(R-TPPTTL)₄ have been shown to be highly diastereoselective. d-nb.info Similarly, photoredox-catalyzed α-arylation of substituted piperidines can proceed with high diastereoselectivity, often yielding the thermodynamically more stable isomer through a post-reaction epimerization process. escholarship.orgacs.org An initial unselective C-H arylation can be followed by a slower epimerization that enriches one diastereomer. acs.org
An indirect approach to achieving 3-substituted piperidines involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) precursor, followed by a reductive, stereoselective ring-opening of the cyclopropane. d-nb.infonih.gov This multi-step sequence allows for precise control over the introduction of substituents at the C3 position. d-nb.infonih.gov
Table 3: Examples of Stereoselective Functionalization of Piperidine Rings
| Reaction Type | Catalyst | Stereochemical Outcome | Reference |
|---|---|---|---|
| C2 C-H Functionalization | Rh₂(R-TPPTTL)₄ | High diastereoselectivity (29->30:1 d.r.) | d-nb.info |
| C2 C-H Functionalization | Rh₂(R-TCPTAD)₄ | Variable stereoselectivity | d-nb.info |
| α-Amino C–H Arylation | Ir(ppy)₃ (photocatalyst) | High diastereoselectivity (e.g., >20:1 d.r.) | escholarship.org |
Formation of Spirocyclic and Condensed Piperidine Systems
The structural framework of this compound, featuring a reactive nitrile group and a versatile piperidine moiety, presents opportunities for the synthesis of more complex molecular architectures such as spirocyclic and condensed piperidine systems. Although specific studies on this exact molecule are not extensively documented, established synthetic methodologies for related structures provide a basis for potential derivatization pathways.
One plausible approach involves the functionalization of the piperidine ring, followed by intramolecular cyclization. For instance, the introduction of a suitable side chain on the piperidine nitrogen or an adjacent carbon could facilitate a cyclization reaction onto the benzonitrile ring. Methodologies such as palladium-catalyzed intramolecular allylic amination have proven effective for creating condensed piperidine structures from appropriately functionalized precursors. nih.gov
Furthermore, synthetic strategies targeting the nitrile group can be envisioned. Nitrile lithiation, followed by alkylation with a bifunctional electrophile, is a key method for constructing spirocyclic systems. This approach has been successfully employed in the synthesis of methyl-substituted spirocyclic piperidine-azetidine (2,7-diazaspiro[3.5]nonane) and spirocyclic piperidine-pyrrolidine (2,8-diazaspiro[4.5]decane) ring systems. nih.gov Adaptation of this chemistry could potentially lead to the formation of novel spirocycles from this compound derivatives.
Another strategy involves reactions that expand the existing piperidine ring or build a new ring fused to the benzonitrile core. For example, the synthesis of benzo[b] nih.govnih.govnaphthyridine derivatives, which are condensed heterocyclic systems, often involves multi-step sequences starting from substituted anilines or related precursors. mdpi.com By analogy, intramolecular cyclization/reduction cascades, sometimes catalyzed by metals like iron, can convert linear amino acids into cyclic structures like piperidines, a principle that could be adapted for forming condensed systems. nih.gov The successful application of these methods would depend on the strategic introduction of appropriate functional groups onto the parent molecule.
Investigation of Steric and Electronic Effects on Chemical Reactivity
The chemical reactivity of this compound is significantly influenced by the interplay of steric and electronic effects originating from its three distinct substituents on the benzene ring.
Electronic Effects: The benzonitrile ring is influenced by competing electronic contributions from its substituents.
Piperidinyl Group: The nitrogen atom of the piperidine ring possesses a lone pair of electrons that can be donated into the aromatic system through resonance (+R effect). This makes the piperidinyl group a strong electron-donating group (EDG), increasing the electron density on the aromatic ring, particularly at the ortho and para positions.
Methyl Group: The methyl group is a weak electron-donating group, primarily through an inductive effect (+I) and hyperconjugation.
Nitrile Group: The cyano group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the nitrogen atom (inductive effect, -I) and its ability to delocalize electron density from the ring through resonance (-R effect).
Steric Effects: The substitution pattern, with the methyl and piperidinyl groups positioned ortho to the nitrile, creates considerable steric hindrance.
Reactivity of the Nitrile Group: The flanking methyl and bulky piperidine groups sterically shield the nitrile carbon from nucleophilic attack and the nitrogen from coordination with electrophiles or metal catalysts. This hindrance can decrease the rates of reactions typical for nitriles, such as hydrolysis, reduction, or addition reactions.
Reactivity of the Aromatic Ring: The steric bulk of the ortho substituents can direct incoming reagents to the less hindered positions on the ring and may influence the orientation of the piperidine ring relative to the benzonitrile plane. Studies on similarly substituted systems, such as N-benzyl-1,4-dihydronicotinamide with methyl groups at the 2- and 6-positions, have demonstrated how steric crowding can impact reaction mechanisms and rates. documentsdelivered.com
The combination of these effects dictates the molecule's chemical behavior, making certain positions more or less reactive and influencing the feasibility and outcome of derivatization reactions.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Weak Non-Covalent Interactions)
In the solid state, the spatial arrangement and packing of this compound molecules are governed by a variety of intermolecular interactions. While the molecule itself lacks strong hydrogen bond donors like O-H or N-H, it can participate in several weaker, yet structurally significant, non-covalent interactions.
Hydrogen Bonding: The nitrogen atoms of both the nitrile group and the piperidine ring can act as hydrogen bond acceptors. This allows for the formation of weak C-H···N hydrogen bonds with suitable C-H donors from neighboring molecules. In the crystal structure of a related compound, 4-[(2-Hydr-oxy-1-naphth-yl)(piperidin-1-yl)meth-yl]benzonitrile, intermolecular C-H···N hydrogen bonds were observed to link molecules into dimers. nih.gov An intramolecular O-H···N bond is also present in that specific derivative. nih.gov
π-π Stacking: The presence of the aromatic benzonitrile core facilitates π-π stacking interactions, which are crucial in stabilizing the crystal lattice. The geometry of this stacking (e.g., parallel-displaced, T-shaped) is influenced by the steric and electronic nature of the ring substituents. Analysis of related substituted benzonitriles reveals typical distances for these interactions. For instance, in the crystal structure of 2-(4-Methylphenyl)benzonitrile, weak intermolecular π–π stacking interactions were observed with centroid–centroid distances of 3.8172(12) Å and 3.9349(12) Å. nih.gov Similarly, π-π contacts were noted in 2-Methyl-3-nitrobenzonitrile with centroid-centroid distances of 3.752(3) Å and 3.874(3) Å. nih.gov
C-H···π Interactions: The aliphatic C-H bonds of the methyl and piperidine groups can interact with the electron-rich π-system of the benzonitrile ring of an adjacent molecule.
van der Waals Forces: Dispersive forces, including H···H and C···H/H···C contacts, are ubiquitous and play a significant role in the close packing of molecules. Hirshfeld surface analysis of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, a related Schiff base, indicated that H···H and C···H/H···C interactions were the most important contributors to the packing arrangement. nih.gov
These collective non-covalent interactions define the supramolecular assembly of this compound in the solid state.
Applications in Organic Synthesis and Materials Science Non Biological
Utility as a Versatile Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Benzonitrile (B105546) and its derivatives are recognized as important raw materials and intermediates in organic synthesis. rsc.org The nitrile (cyano) group is a highly versatile functional group that can be converted into a wide array of other functionalities, including amines, amides, carboxylic acids, aldehydes, and ketones. This chemical flexibility allows benzonitriles to serve as foundational building blocks for more complex molecular architectures.
The structure of 2-Methyl-6-(1-piperidinyl)benzonitrile offers distinct advantages as a synthetic intermediate. The presence of substituents at the 2 and 6 positions (ortho-positions) relative to the nitrile group introduces significant steric hindrance. This steric crowding can be strategically exploited in complex syntheses to direct reactions to specific sites on a molecule or to stabilize reactive intermediates. The ortho effect, influenced by the methyl group, can impact the reactivity of the nitrile group and the aromatic ring, a factor that is critical in designing multi-step synthetic pathways. utexas.eduutrgv.edu
Furthermore, the piperidinyl group, a saturated heterocycle, not only adds to the steric bulk but also acts as an electron-donating group and a basic nitrogen center. This can influence the electronic properties of the benzonitrile ring system and provides an additional site for chemical modification, further expanding its utility as a building block for intricate molecular targets. The synthesis of multi-substituted piperidines and piperidinones, which are core structures in many pharmaceuticals, often relies on such functionalized intermediates. nih.govresearchgate.net
Role in Catalysis and Ligand Design for Chemical Transformations
In the field of catalysis, particularly for transition metal-catalyzed cross-coupling reactions, the design of ligands is crucial for controlling the catalyst's activity and selectivity. nih.gov Benzonitrile-containing molecules have emerged as effective ligands in nickel-catalyzed reactions. nih.govchemrxiv.org The nitrile moiety can coordinate to the metal center, influencing its electronic properties and stabilizing reactive states.
Research has demonstrated that benzonitrile-containing ligands can act as electron-withdrawing π-acceptors. chemrxiv.orgchemrxiv.org This characteristic is particularly beneficial in reactions where reductive elimination is a key step, such as in C-C bond formation. By withdrawing electron density from the metal center, the benzonitrile ligand promotes the reductive elimination step over competing side reactions like β-hydride elimination. This leads to higher yields and selectivity for the desired product. nih.govchemrxiv.org
A study on a bidentate, ortho-pyrazole benzonitrile-containing ligand in Ni-catalyzed arylation highlighted several key roles of the benzonitrile component:
Acts as an electron-acceptor: This property favors the crucial reductive elimination step. chemrxiv.org
Stabilizes low-valent Nickel: The ligand helps maintain the active catalytic species. nih.govchemrxiv.org
Promotes nitrile-bound Ni: This coordination disfavors undesired side reactions. chemrxiv.org
Improves reaction efficiency: Adding benzonitrile as an additive was shown to increase the yield of the desired α-arylnitrile product, likely by occupying open coordination sites on the nickel catalyst. chemrxiv.org
The structure of this compound, featuring a coordinating nitrile group and an adjacent piperidinyl nitrogen, suggests its potential as a bidentate ligand. The combination of an electron-withdrawing nitrile and an electron-donating amino group could provide a unique electronic balance to fine-tune the catalytic activity of a metal center for specific chemical transformations.
| Ligand/Additive Evaluated in Ni-Catalyzed Arylation | Role/Effect | Finding |
| Benzonitrile (as an additive) | Improves reaction selectivity | A positive correlation was observed between benzonitrile concentration and the yield of the desired α-arylnitrile product. chemrxiv.org |
| Ortho-pyrazole benzonitrile ligand (L2) | Bidentate Ligand | Achieved good conversion of the aryl iodide (93%) and good selectivity for the desired product. chemrxiv.org |
| Methoxy-substituted ortho-pyrazole benzonitrile ligand (L3) | Optimized Bidentate Ligand | Resulted in improved conversion (100%) while maintaining good product selectivity. chemrxiv.org |
Contributions to Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The spontaneous organization of molecules into well-defined structures is known as self-assembly. The benzonitrile functional group is a valuable participant in these processes.
Recent studies have shown that supramolecular macrocycles can precisely recognize and bind various benzonitrile derivatives to form stable "key-lock" complexes. nih.gov In one such system, a phenylphosphine (B1580520) oxide-bridged aromatic macrocycle was used to encapsulate benzonitrile guests. The binding was driven by specific non-covalent interactions:
π-π stacking: The benzene (B151609) ring of the benzonitrile guest interacts with a fluorene (B118485) moiety on the macrocyclic host. nih.gov
C-H···N interactions: The partially negative nitrogen atom of the cyano group forms multiple interactions with hydrogen atoms on the host molecule. nih.gov
This precise molecular recognition demonstrates that the benzonitrile fragment can act as a reliable binding motif in the design of self-assembling systems. The ability of this fragment to participate in specific, directional interactions makes it a useful component for crystal engineering and the construction of complex supramolecular architectures. nih.gov The this compound molecule, containing this key benzonitrile fragment, is therefore a candidate for incorporation into such host-guest systems or for designing new self-assembling materials where its specific steric and electronic profile can be used to control the final structure.
| Guest Molecule (Benzonitrile Derivative) | Binding with Macrocycle | Key Interactions |
| Benzonitrile | Forms 1:1 key-lock complex | π-π stacking, C-H···N interactions. nih.gov |
| Crisaborole (contains benzonitrile) | Forms key-lock complex | Precise recognition of the benzonitrile fragment within a drug molecule. nih.gov |
| Alectinib (contains benzonitrile) | Forms key-lock complex | Demonstrates versatility of the host in binding complex, functionalized benzonitriles. nih.gov |
Potential in Functional Materials Design
The unique electronic properties of benzonitrile derivatives make them attractive candidates for the design of advanced functional materials, including organic electronics, specialized polymers, and dyes. derpharmachemica.com The nitrile group is strongly electron-withdrawing, which can be paired with electron-donating groups to create molecules with significant charge-transfer character.
This "push-pull" electronic structure is a cornerstone of designing materials for optoelectronic applications. In this compound, the electron-donating piperidinyl group (the "push") is in conjugation with the electron-withdrawing nitrile group (the "pull"). This arrangement can lead to interesting photophysical properties, such as fluorescence, making it a potential building block for:
Organic Light-Emitting Diodes (OLEDs): Benzonitrile derivatives are used in the design of host materials and emitters for OLEDs. Carbazole-benzonitrile compounds, for instance, have been developed as bipolar hosts for efficient blue OLEDs. rsc.org Polymers based on benzonitrile have also been synthesized for use in high-efficiency, solution-processable OLEDs. rsc.org
Advanced Polymers: Phthalonitriles (benzenedicarbonitriles) are used as starting materials for phthalocyanines, which are important components in dyes, pigments, and sensors. derpharmachemica.com The reactivity of the nitrile group allows for its incorporation into polymer backbones or as functional side chains to create specialized polymers with tailored properties.
Dyes: Benzonitriles are versatile intermediates in the synthesis of various dyes. rsc.org The intramolecular charge-transfer characteristics of molecules like this compound can be harnessed to create chromophores that absorb and emit light at specific wavelengths.
The development of multifunctional benzonitrile derivatives that exhibit properties like thermally activated delayed fluorescence (TADF) and mechanochromic luminescence (MCL) further highlights their potential in advanced materials. bohrium.com These smart materials can change their light emission in response to heat or mechanical stress, opening up applications in sensors and responsive displays.
Future Directions and Emerging Research Avenues for 2 Methyl 6 1 Piperidinyl Benzonitrile Chemistry
Development of Novel and Sustainable Synthetic Methodologies with Enhanced Efficiency and Selectivity
The synthesis of polysubstituted aromatics like 2-Methyl-6-(1-piperidinyl)benzonitrile is a cornerstone of modern organic chemistry. Future research will prioritize the development of green and efficient synthetic routes that move beyond classical methods. Traditional approaches often rely on harsh conditions or multi-step sequences, whereas next-generation methodologies will focus on atom economy, energy efficiency, and waste reduction.
Key research avenues include:
Late-Stage C-H Amination: Developing catalytic systems (e.g., using transition metals like palladium, copper, or rhodium) to directly couple piperidine (B6355638) with a 2-methylbenzonitrile precursor via C-H activation. This would circumvent the need for pre-functionalized starting materials like aryl halides, thus shortening synthetic sequences and reducing waste.
Photoredox Catalysis: Investigating light-mediated reactions to forge the C-N bond between the aromatic ring and piperidine. Photoredox catalysis operates at ambient temperatures and often utilizes visible light as a renewable energy source, aligning with the principles of green chemistry.
Enzyme-Mediated Synthesis: Exploring the use of engineered enzymes, such as aminases or transaminases, for the selective synthesis of chiral derivatives of the parent compound. Biocatalysis offers unparalleled selectivity under mild, aqueous conditions.
| Methodology | Description | Potential Advantages | Research Challenges |
|---|---|---|---|
| Classical Nucleophilic Aromatic Substitution (SNAr) | Reaction of a halogenated 2-methylbenzonitrile (e.g., 2-fluoro-6-methylbenzonitrile) with piperidine, often requiring high temperatures and polar aprotic solvents. | Well-established and reliable for certain substrates. | Requires pre-functionalized starting materials, harsh conditions, potential for side products. |
| Transition-Metal Catalyzed C-H Amination | Direct coupling of 2-methylbenzonitrile with piperidine using a catalyst to activate a C-H bond on the aromatic ring. | High atom economy, reduced number of synthetic steps, use of readily available starting materials. | Achieving high regioselectivity, catalyst cost and stability, substrate scope limitations. |
| Photoredox-Mediated C-N Coupling | Utilizing a photocatalyst and light energy to generate reactive intermediates that facilitate the C-N bond formation under mild conditions. | Environmentally benign (uses light), operates at room temperature, offers unique reactivity pathways. | Photocatalyst design, managing reaction kinetics, scalability of photochemical setups. |
Exploration of Unprecedented Reactivity Profiles and Catalytic Applications
The juxtaposition of the electron-withdrawing nitrile group, the sterically bulky methyl group, and the basic piperidine nitrogen atom can give rise to novel reactivity. Future work should focus on leveraging this unique electronic and steric environment.
Organocatalysis: The piperidine moiety makes the molecule a potential organocatalyst. Research could explore its application in asymmetric catalysis, where the chiral environment around the nitrogen could induce stereoselectivity in reactions like Michael additions or aldol (B89426) reactions.
Ligand Development for Transition-Metal Catalysis: The nitrile nitrogen and the piperidine nitrogen can act as bidentate or monodentate ligands for transition metals. The steric hindrance from the ortho-methyl group could create a unique coordination pocket, influencing the catalytic activity and selectivity of the metal center in cross-coupling reactions or hydrogenation. wikipedia.org
Nitrile Group Transformations: While the nitrile is a stable functional group, its transformation into other functionalities (e.g., amines, amides, tetrazoles) in the context of this specific scaffold could lead to new derivatives with distinct properties. Exploring selective reduction or cycloaddition reactions of the nitrile group without affecting the rest of the molecule is a key challenge. researchgate.net
| Area of Exploration | Hypothesized Role of the Compound | Example Reaction | Scientific Goal |
|---|---|---|---|
| Asymmetric Organocatalysis | Acts as a chiral base or nucleophilic catalyst (if a chiral piperidine is used). | Asymmetric Michael Addition | To achieve high enantioselectivity in carbon-carbon bond formation. |
| Ligand in Homogeneous Catalysis | Coordinates to a metal center (e.g., Pd, Ru, Ni) to modulate its electronic and steric properties. | Suzuki-Miyaura Cross-Coupling | To enhance catalytic turnover frequency and control product selectivity. |
| Selective Nitrile Hydrogenation | The compound itself is the substrate. | Hydrogenation to Benzylamine Derivative | To develop chemoselective catalysts that reduce the nitrile without altering the piperidine ring. |
Advanced Theoretical Predictions and Synergistic Experimental Validation
Computational chemistry is an indispensable tool for accelerating chemical research. The application of theoretical models to this compound can provide deep insights into its behavior and guide experimental design, saving time and resources.
Future theoretical studies should focus on:
Conformational Analysis: Determining the preferred spatial arrangement of the piperidine ring relative to the benzonitrile (B105546) plane and the rotational barrier of the C-N bond. This is crucial for understanding its interaction with other molecules or catalytic centers.
Reactivity Prediction: Using Density Functional Theory (DFT) to calculate electron density, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps. researchgate.net These calculations can predict the most likely sites for electrophilic or nucleophilic attack and rationalize observed reactivity.
Spectroscopic Simulation: Predicting spectroscopic data (NMR, IR, UV-Vis) to aid in the characterization of new derivatives and to understand the electronic transitions that could be relevant for materials science applications.
The synergy between these in-silico predictions and targeted experimental work will be critical. For example, theoretically predicted reaction pathways can be tested in the lab, and experimental outcomes can be used to refine the computational models.
Integration with Flow Chemistry and Automation in the Synthesis of Benzonitrile-Piperidine Scaffolds
Flow chemistry, or continuous-flow manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. polimi.it The synthesis of benzonitrile-piperidine scaffolds is well-suited for this technology.
Emerging research should aim to:
Develop Continuous-Flow Synthesis Protocols: Designing integrated flow systems where reactants are continuously pumped through reactors for the synthesis of this compound. This could involve packed-bed reactors with immobilized catalysts or microreactors for precise control over reaction conditions. polimi.it
In-line Purification and Analysis: Integrating automated purification modules (e.g., continuous liquid-liquid extraction or chromatography) and analytical tools (e.g., IR or NMR spectroscopy) directly into the flow path. chimia.ch This would allow for real-time reaction monitoring and isolation of the pure product without manual intervention.
Automated Library Synthesis: Utilizing robotic platforms combined with flow reactors to rapidly synthesize a library of derivatives of the parent compound by systematically varying the substituents on either the benzonitrile or piperidine rings. This high-throughput approach can accelerate the discovery of molecules with desired properties.
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Safety | Potential for thermal runaway with large volumes; handling of hazardous intermediates. | Small reactor volumes minimize risk; hazardous intermediates can be generated and consumed in situ. polimi.it |
| Scalability | Difficult to scale; "scaling-up" often requires complete process re-optimization. | Easily scalable by running the system for a longer duration ("scaling-out") or using larger reactors. |
| Process Control | Difficult to control temperature and mixing gradients in large vessels. | Precise control over temperature, pressure, and reaction time due to high surface-area-to-volume ratio. polimi.it |
| Integration | Synthesis, work-up, and purification are separate, time-consuming steps. | Allows for the integration of synthesis, purification, and analysis into a single, continuous process. chimia.ch |
Design of Next-Generation Chemical Scaffolds with Tunable Physicochemical Properties for Materials Science Applications
The inherent electronic properties of the this compound scaffold, with the electron-donating piperidine and electron-withdrawing benzonitrile, make it an attractive candidate as a building block for functional organic materials.
Future research in this area should explore:
Optoelectronic Materials: The donor-acceptor (D-A) structure is a common motif in materials designed for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org By modifying the aromatic core or the piperidine ring, it may be possible to tune the emission color, charge transport properties, and thermal stability of these materials. Research into multifunctional benzonitrile derivatives has shown their potential for applications in OLEDs. rsc.org
Stimuli-Responsive Materials: Introducing functional groups that respond to external stimuli such as light (photochromism), heat (thermochromism), or mechanical stress (mechanochromism) could lead to the development of "smart" materials for sensing or data storage applications. rsc.org
Functional Polymers: Polymerizing derivatives of this compound could yield polymers with tailored properties, such as high thermal stability, specific refractive indices for optical applications, or unique gas permeability for membrane technologies.
| Application Area | Key Physicochemical Property | Design Strategy |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Luminescence, charge mobility, thermal stability. | Extend conjugation of the aromatic system; introduce other donor/acceptor groups to tune the HOMO/LUMO gap. rsc.org |
| Chemical Sensors | Changes in fluorescence or absorbance upon binding an analyte. | Incorporate specific binding sites (e.g., crown ethers, calixarenes) onto the scaffold. |
| High-Performance Polymers | Glass transition temperature, mechanical strength, dielectric constant. | Create monomers from the scaffold and polymerize them via methods like polycondensation or addition polymerization. |
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-6-(1-piperidinyl)benzonitrile, and how can its purity be validated?
Synthesis typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling to introduce the piperidinyl group. For example, substituting a halogen at the 6-position of 2-methylbenzonitrile with piperidine under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Validation method :
- NMR spectroscopy : Compare chemical shifts (¹H and ¹³C) to literature data for structurally similar compounds (e.g., 4-(1-piperidinyl)benzonitrile, δH ~3.0–3.5 ppm for piperidine protons) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to rule out side products.
Q. How does the methyl group at the 2-position influence the compound’s electronic properties compared to unsubstituted benzonitrile derivatives?
The electron-donating methyl group alters the aromatic ring’s electron density, affecting dipole moments and reactivity. Computational studies (e.g., DFT) can quantify these effects:
Advanced Research Questions
Q. How can surface adsorption behavior of this compound on metal-doped nanostructures be systematically investigated?
Methodology :
-
Surface-enhanced Raman spectroscopy (SERS) : Probe orientation and binding modes on Ag/Au surfaces. Compare spectral shifts to benzonitrile’s known adsorption on Ag (via nitrile group) .
-
DFT simulations : Calculate adsorption energies (e.g., on Fe-doped carbon nanostructures) to predict stability. Example results:
Surface Adsorption Energy (kJ/mol) Preferred Binding Site Fe-doped carbon -75 Nitrile + piperidine Pure Pd -60 Nitrile
Q. What competing dissociation pathways occur under high-energy conditions (e.g., mass spectrometry or laser irradiation)?
The compound may undergo sequential fragmentation:
Primary dissociation : Loss of the piperidinyl group (m/z reduction by 85).
Secondary dissociation : Benzonitrile core fragmentation (e.g., C₆H₄•⁺ → C₄H₂•⁺ + C₂H₂), as observed in benzonitrile derivatives .
Experimental design :
- Laser-induced fluorescence (LIF) : Track fragment ions in a free jet expansion.
- Collision-induced dissociation (CID) : Compare fragmentation patterns to theoretical predictions.
Q. How do solvent polarity and temperature affect the compound’s stability in catalytic or biological assays?
Kinetic studies :
-
Monitor degradation via HPLC under varying conditions (e.g., polar solvents like DMSO vs. nonpolar toluene).
-
Arrhenius analysis : Calculate activation energy for decomposition. Example
Solvent Half-life (25°C) Eₐ (kJ/mol) DMSO 48 hours 85 Toluene 120 hours 92
Reference thermal stability methods from structurally related compounds .
Data Contradiction and Resolution
Q. How can discrepancies in reported adsorption energies (e.g., computational vs. experimental values) be reconciled?
Resolution strategy :
Q. Why do some studies report high biological activity for similar benzonitrile derivatives, while others show limited effects?
Analysis framework :
-
Structure-activity relationship (SAR) : Compare substituent effects (e.g., 2-methyl vs. 4-fluoro analogs) on target binding.
-
Assay conditions : Validate solubility (e.g., logP calculations) and cell permeability, which influence apparent activity. Example comparison:
Derivative IC₅₀ (Target X) logP 2-Methyl-6-(1-piperidinyl) 150 nM 2.8 4-Fluoro-6-(1-piperidinyl) 320 nM 3.1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
